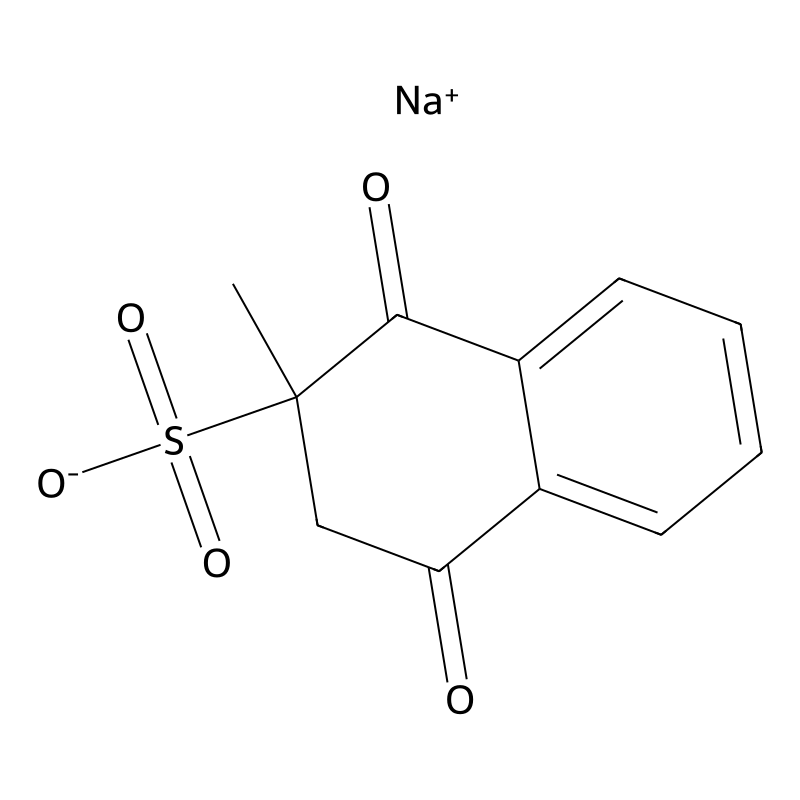

Menadione sodium bisulfite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inhibiting Amyloid Aggregation in Neurodegenerative Diseases

Studies suggest MSB might be beneficial in neurodegenerative diseases like Alzheimer's. Amyloid-beta (Aβ) protein aggregation is a hallmark of Alzheimer's. Research has shown MSB can inhibit Aβ42 aggregation in a dose-dependent manner, potentially preventing the formation of toxic plaques in the brain []. This effect is attributed to MSB's quinone structure, which disrupts the aggregation process []. Further research is needed to explore MSB's potential as a therapeutic agent for Alzheimer's disease.

Source

[] Menadione Sodium Bisulfite inhibits the toxic aggregation of amyloid-β(1–42) — Central Michigan University ()

Menadione sodium bisulfite, also known as vitamin K3, is a water-soluble derivative of menadione, a synthetic form of vitamin K. Its molecular formula is with a molecular weight of approximately 278.25 g/mol. Menadione sodium bisulfite appears as a white to off-white crystalline powder and is soluble in water, forming a clear solution at concentrations exceeding 50 mg/mL . This compound plays a significant role in various biological processes, particularly in the synthesis of prothrombin and other clotting factors essential for blood coagulation .

- Toxicity: MSB can be toxic at high doses, particularly in newborns, causing kernicterus (bilirubin encephalopathy) []. It's not recommended for routine use in pregnant or breastfeeding women [].

- Other Hazards: No data available on flammability or specific reactivity.

Please Note:

- Information on MSB's mechanism of action beyond vitamin K precursor role is limited in scientific research.

- Safety concerns highlight the importance of using MSB only under medical supervision and at recommended dosages.

Menadione sodium bisulfite exhibits various biological activities. It is recognized for its prothrombogenic properties, facilitating the synthesis of clotting factors necessary for hemostasis. Furthermore, it has been shown to induce apoptosis in certain cell lines through the elevation of reactive oxygen species, contributing to its cytotoxic effects . The compound also acts as a growth regulator in plants, mediating responses to environmental stressors .

Several methods exist for synthesizing menadione sodium bisulfite:

- Halogenation and Sulfonation: A multi-step process involves halogenating a precursor compound followed by oxidation and subsequent reaction with sodium bisulfite in an aqueous medium at elevated temperatures (around 75 °C) to yield menadione sodium bisulfite with a yield of approximately 78% .

- Continuous Flow Synthesis: Utilizing tubular reactors allows for continuous production with improved yield and quality stability. This method streamlines the synthesis process by minimizing reaction times and maximizing efficiency .

- Simple Mixing: A straightforward approach involves mixing 2-methyl-1,4-naphthoquinone with sodium bisulfite in water under mild heating conditions .

Research indicates that menadione sodium bisulfite interacts with various biological molecules, influencing cellular processes. It can enhance the photochemical reduction of its hydrolyzed forms, leading to increased fluorescence signals useful for analytical detection methods . These interactions underscore its potential utility in both therapeutic and diagnostic applications.

Menadione sodium bisulfite is part of a broader class of compounds related to vitamin K. Here are some similar compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Menadione | Non-sulfonated form; less soluble than menadione sodium bisulfite; used primarily for vitamin K supplementation. | |

| Phytonadione (Vitamin K1) | Naturally occurring form found in green leafy vegetables; essential for blood clotting but not water-soluble like menadione sodium bisulfite. | |

| Menaquinone (Vitamin K2) | Varies | Exists in several forms (e.g., MK-4, MK-7); fat-soluble; plays roles in bone health and cardiovascular function but differs significantly from the water-soluble nature of menadione sodium bisulfite. |

Menadione sodium bisulfite's unique solubility properties and ability to participate in diverse

Early Discovery and Development (1920s-1930s)

The journey of menadione sodium bisulfite synthesis began with the foundational discovery of vitamin K by Henrik Dam at the University of Copenhagen from 1928 to 1930 [1]. Dam's work on cholesterol metabolism in chicks revealed a hemorrhagic syndrome that led to the identification of an "anti-hemorrhagic factor," which he designated vitamin K after "Koagulation" (coagulation) [1] [2] [3]. This discovery proved pivotal in understanding blood clotting mechanisms and would eventually lead to the development of synthetic vitamin K analogues.

The chemical characterization of vitamin K progressed rapidly in the 1930s. Edward Albert Doisy's research group successfully isolated and elucidated the chemical naphthoquinone ring structure of vitamin K [1] [3]. The precise biochemical function of vitamin K was not fully resolved until the 1970s, when researchers discovered its role as a coenzyme essential for γ-carboxylation of specific glutamic acid residues in vitamin K-dependent proteins [1].

Emergence of Synthetic Menadione (1930s-1940s)

The development of menadione (2-methyl-1,4-naphthoquinone) as a synthetic vitamin K analogue marked a significant milestone in the evolution of vitamin K compounds. Menadione was recognized as vitamin K3, a synthetic naphthoquinone derivative not found in nature but serving as an important precursor to vitamins K1 and K2 [4] [5]. The compound was classified as a provitamin due to its conversion to biologically active vitamin K forms in animal systems [5].

The early synthesis methods for menadione focused primarily on oxidation reactions of 2-methylnaphthalene. One of the pioneering studies by Fieser reported the use of chromium(VI) oxide in glacial acetic acid for the oxidation of 2-methylnaphthalene, obtaining menadione in 38-42% yield [4]. This approach, while effective, established the foundation for chromium-based oxidation systems that would dominate industrial production for decades.

Industrial Development (1940s-1950s)

The industrial production of menadione during the 1940s and 1950s was characterized by the refinement of chromium-based oxidation processes. A notable method developed by Li and Elliot employed sodium dichromate as the oxidizing agent in the presence of sulfuric acid, achieving menadione yields of up to 62% within shorter reaction times compared to previous methods [4] [6]. This methodology was subsequently adapted for industrial scale production, becoming the prevailing manufacturing process for several decades [6].

The United States Patent Office records from this period document numerous innovations in menadione synthesis. Patent US3079405, filed in 1963, describes improved methods for manufacturing menadione in substantially pure state, addressing the challenges of previous processes that yielded crude products comprising at best 90% menadione on a dry basis [6]. The patent emphasized the need for extensive purification to obtain pharmaceutical-grade material suitable for medicinal use [6].

Sodium Bisulfite Complex Formation

The development of menadione sodium bisulfite as a water-soluble derivative represented a crucial advancement in vitamin K3 applications. The formation of the bisulfite complex addressed the inherent stability and solubility limitations of pure menadione. Early patents, including US3657286A, detailed the preparation of water-soluble bisulfite derivatives through addition reactions between menadione and sodium bisulfite [7].

The bisulfite addition compounds demonstrated remarkable stability properties compared to the parent menadione. Tests conducted in the 1940s and 1950s revealed that aqueous solutions of these compounds retained their potency when exposed to sunlight for extended periods and remained stable under various thermal conditions [8]. These stability characteristics made menadione sodium bisulfite particularly suitable for pharmaceutical applications and animal feed supplementation [8].

Process Standardization (1960s-1970s)

The 1960s and 1970s witnessed efforts to standardize menadione sodium bisulfite production processes. The typical industrial synthesis involved a multi-stage approach: oxidation of 2-methylnaphthalene to menadione using chromium-based oxidants, followed by addition reaction with sodium bisulfite to form the water-soluble complex [9]. The reaction of 2-methyl-1,4-naphthoquinone with sodium bisulfite was typically conducted in aqueous or aqueous-organic solvent systems under controlled temperature conditions [8].

During this period, manufacturers established specific quality control parameters for menadione sodium bisulfite production. The complex was characterized as a white or pale yellow crystalline powder with distinctive properties: easy solubility in water, slight solubility in ethanol and acetone, and sensitivity to light [10]. These characteristics necessitated specific handling and storage protocols that became standardized across the industry.

Modern Developments (1980s-Present)

The evolution of menadione sodium bisulfite synthesis from the 1980s onward has been driven by increasing environmental awareness and regulatory requirements. The recognition of chromium compounds as environmental pollutants led to extensive research into alternative oxidation systems. European regulations, particularly EU Regulation No. 1831/2003, established strict limits on chromium content in final products (45 ppm for menadione sodium bisulfite and 142 ppm for menadione nicotinamide bisulfite) [11].

Recent technological advances have introduced continuous production methods to improve efficiency and reduce environmental impact. Patent CN112778112A, filed in 2021, describes a jet flow continuous oxidation reactor system for vitamin K3 synthesis, utilizing optimized residence times and temperature control to enhance product quality while reducing waste generation [12].

The contemporary landscape of menadione sodium bisulfite production encompasses both traditional chromium-based processes with enhanced purification steps and emerging green chemistry alternatives. The global market for vitamin K3, valued at approximately USD 9.3 billion in 2024, continues to drive innovation in synthesis methodologies [13].

Green Chemistry Approaches in Modern Synthesis

Chromium-Free Oxidation Systems

The transition toward environmentally sustainable menadione sodium bisulfite production has necessitated the development of chromium-free oxidation methodologies. Contemporary green chemistry approaches focus on replacing traditional chromium(VI) compounds with safer, more environmentally benign oxidizing agents while maintaining or improving reaction efficiency and product quality.

Hydrogen peroxide-based oxidation systems represent one of the most significant advances in green menadione synthesis. Research conducted by Narayanan and co-workers demonstrated that 2-methylnaphthalene could be oxidized using 30% hydrogen peroxide in acetic acid at 100°C without catalyst, achieving 86% yield with 95% conversion [4]. This approach eliminates the need for toxic chromium salts while providing excellent reaction efficiency under mild conditions.

The catalytic enhancement of hydrogen peroxide oxidation has yielded particularly promising results. Studies utilizing palladium-based catalytic systems have shown remarkable improvements in both yield and selectivity. The methodology described in European Patent EP0704421B1 employs palladium compounds in combination with 5-100 g of sulfuric acid per liter of carboxylic acid, achieving high conversions using approximately theoretical amounts of hydrogen peroxide [14]. This approach offers significant advantages in terms of safety, environmental impact, and economic feasibility compared to traditional chromium-based processes.

Heterogeneous Catalytic Systems

The development of heterogeneous catalytic systems has emerged as a cornerstone of green chemistry approaches in menadione synthesis. These systems offer multiple advantages including catalyst recovery and reuse, reduced waste generation, and simplified product purification processes.

Titanium-containing mesoporous catalysts have demonstrated exceptional performance in the oxidation of 2-methylnaphthol to menadione. Research by Selvaraj and co-workers utilizing TiSBA-15 catalysts achieved 93% selectivity to menadione with excellent recyclability characteristics [4]. The heterogeneous nature of these catalysts facilitates easy separation from reaction mixtures and enables multiple reuse cycles without significant activity loss.

Niobium-based catalytic systems have also shown considerable promise in green menadione synthesis. Studies employing mesoporous NbSBA-15 catalysts achieved 100% conversion and 97.3% selectivity using optimized reaction conditions [4]. These catalysts operate under mild conditions and demonstrate superior stability compared to homogeneous alternatives.

Supercritical Fluid Technology

The implementation of supercritical fluid technology represents an advanced green chemistry approach for menadione synthesis. Research by Sulman and co-workers explored the use of supercritical carbon dioxide as a green solvent medium for menadione production [4]. The study employed gold-supported hypercrosslinked polystyrene catalysts in supercritical CO2, achieving 89% conversion with 99% selectivity.

Supercritical CO2 offers multiple environmental advantages including non-toxicity, easy separation from products, and complete recyclability. The technology enables precise control of reaction conditions through pressure and temperature adjustments, facilitating optimization of both conversion and selectivity parameters. The absence of organic solvents in the final product eliminates the need for extensive purification steps, reducing overall process complexity and environmental impact.

Electrochemical Synthesis Approaches

Electrochemical synthesis methods represent an emerging frontier in green menadione production. These approaches offer the potential for precise control of oxidation conditions while eliminating the need for chemical oxidizing agents. Research by Raju and co-workers demonstrated electrochemical synthesis of menadione from menadiol using galvanostatic biphasic electrolysis, achieving 99% yield under optimized conditions [4].

The electrochemical approach utilizes renewable electrical energy to drive oxidation reactions, potentially eliminating chemical waste generation entirely. The methodology employs platinum electrodes in aqueous electrolyte systems, with reaction progress monitored through electrical parameters. This approach offers scalability advantages and the potential for integration with renewable energy sources.

Ionic Liquid and Deep Eutectic Solvent Systems

Contemporary research has explored the application of ionic liquids and deep eutectic solvents as green reaction media for menadione synthesis. These solvents offer unique properties including negligible vapor pressure, thermal stability, and recyclability that align with green chemistry principles.

The use of ionic liquids enables the design of reaction systems with enhanced selectivity and reduced environmental impact. The negligible volatility of these solvents eliminates vapor emissions, while their recyclability reduces solvent consumption and waste generation. Research in this area continues to explore optimization of ionic liquid structures for specific reaction requirements.

Biocatalytic Approaches

The exploration of biocatalytic methods for menadione synthesis represents an emerging area of green chemistry research. While traditional chemical synthesis remains predominant, investigations into enzymatic oxidation systems offer potential advantages in terms of selectivity and environmental compatibility.

Enzyme-based systems operate under mild conditions and offer exceptional selectivity for specific oxidation reactions. Research efforts focus on the development of robust enzymatic systems capable of operating under industrial conditions while maintaining high activity and selectivity. The integration of biocatalytic steps with traditional chemical processes offers potential for hybrid synthesis routes that combine the advantages of both approaches.

Process Integration and Atom Economy

Modern green chemistry approaches emphasize process integration and atom economy optimization to minimize waste generation and resource consumption. The development of one-pot synthesis routes that combine multiple reaction steps reduces intermediate isolation requirements and associated waste streams.

Research efforts focus on telescoped synthesis routes that proceed directly from 2-methylnaphthalene to menadione sodium bisulfite without intermediate purification steps. These approaches utilize carefully designed reaction sequences that maintain compatibility between successive transformations while optimizing overall atom economy.

The integration of reaction and separation processes offers additional opportunities for green chemistry implementation. Continuous reaction-separation systems enable real-time product removal, preventing decomposition and improving overall process efficiency while reducing energy requirements for product isolation.

Critical Evaluation of Halogenation-Oxidation Cascade Reactions

Mechanistic Framework of Halogenation-Oxidation Cascades

The implementation of halogenation-oxidation cascade reactions in menadione sodium bisulfite synthesis represents a sophisticated approach that leverages the inherent reactivity patterns of naphthalene derivatives. The Chinese patent CN113185431A describes a comprehensive green preparation method that exemplifies this approach, utilizing 3,4-dihydro-1(2H)-naphthalenone as the starting material through a carefully orchestrated sequence of halogenation, elimination, methylation, and oxidation steps [10].

The halogenation phase of the cascade exploits the carbonyl activation of 3,4-dihydro-1(2H)-naphthalenone to facilitate regioselective halogenation at the ortho position relative to the carbonyl group [10]. This approach demonstrates high reaction specificity with minimal side reactions, as the carbonyl group directs halogenation to the desired position through electronic activation. The halogenating agents employed include chlorine, N-chlorosuccinimide, hydrochloric acid-hydrogen peroxide combinations, and various brominated species, with molar ratios optimized to 0.95-1.3:1 relative to the substrate [10].

The subsequent elimination reaction proceeds under basic conditions using hydroxide bases, carbonates, or organic bases such as triethylamine [10]. The elimination temperature range of 0-100°C, with optimal conditions at 20-40°C, prevents thermal side reactions that could lead to undesired halogenation of the aromatic ring or formation of polymeric byproducts [10]. This temperature control is critical for maintaining the high selectivity characteristic of the cascade sequence.

Solvent System Optimization

The selection of appropriate solvent systems represents a crucial factor in the success of halogenation-oxidation cascade reactions. The patent literature reveals sophisticated approaches to solvent selection that balance reaction efficiency, environmental impact, and process economics [10]. Dichloromethane, trichloromethane, carbon tetrachloride, and 1,2-dichloroethane serve as primary solvents for the halogenation step, with mass ratios to substrate ranging from 1-15:1, optimally 3-8:1 [10].

The choice of halogenated solvents provides multiple advantages including chemical inertness toward the halogenating agents, appropriate solubility characteristics for both reactants and products, and compatibility with subsequent elimination reactions. The solvent systems facilitate efficient mass transfer while maintaining the homogeneous reaction conditions necessary for precise control of the halogenation process.

For the methylation step following elimination, the cascade employs different solvent systems optimized for the specific reaction requirements. Methanol serves as both solvent and reactant, with additional solvents including water, ethanol, isopropanol, and acetonitrile [10]. The mass ratio of solvent to substrate (1-50:1, optimally 3-10:1) ensures adequate solvation while maintaining practical concentrations for industrial implementation.

Catalytic Systems in Cascade Processes

The integration of catalytic systems within halogenation-oxidation cascades has evolved significantly, with modern approaches emphasizing both efficiency and environmental sustainability. The methylation phase of the cascade employs heterogeneous iron oxide catalysts (ferrous oxide or ferric oxide) at loadings of 1-20% by mass relative to the substrate [10]. These catalysts facilitate C-O bond activation and subsequent C-C bond formation under the high-pressure conditions (12-20 kg pressure) required for effective methylation [10].

The catalytic system operates under precisely controlled conditions with temperatures ranging from 20-200°C, optimally 80-130°C, to balance reaction rate with selectivity [10]. Excessive temperatures promote methylation rearrangement side reactions, necessitating careful temperature control throughout the cascade sequence. The use of inert atmosphere conditions prevents oxidative side reactions that could interfere with the intended transformation sequence.

The oxidation phase of the cascade utilizes air oxidation under controlled conditions, representing a particularly green approach that eliminates the need for chemical oxidizing agents [10]. The air oxidation process operates in organic solvents including toluene, isopropanol, and p-xylene at temperatures of 20-180°C, optimally 70-100°C [10]. This approach achieves yields of 96.5-98.6% while maintaining high product purity through careful control of oxidation conditions.

Selectivity Control and Side Reaction Mitigation

The halogenation-oxidation cascade demonstrates exceptional selectivity control through precise manipulation of reaction conditions and substrate electronic properties. The carbonyl group in 3,4-dihydro-1(2H)-naphthalenone provides both electronic activation for halogenation and steric direction for regioselective attack [10]. This intrinsic selectivity minimizes the formation of isomeric products that would complicate purification and reduce overall process efficiency.

Temperature control emerges as a critical parameter for selectivity maintenance throughout the cascade sequence. The halogenation step requires temperatures below 60°C to prevent aromatic halogenation side reactions, while the elimination step operates optimally at 20-40°C to avoid radical-mediated polymerization [10]. The methylation phase tolerates higher temperatures (80-130°C) due to the closed reactor system, but excessive temperatures promote rearrangement reactions that reduce selectivity [10].

The cascade approach demonstrates superior selectivity compared to traditional multi-step syntheses that require intermediate isolation and purification. The telescoped nature of the cascade maintains reactive intermediates in solution, preventing decomposition and side reactions that typically occur during isolation procedures. This approach contributes to the overall yield of 88.9% reported for the complete sequence [10].

Comparative Analysis with Traditional Methods

Critical evaluation of halogenation-oxidation cascade reactions reveals significant advantages compared to traditional chromium-based oxidation methods. The environmental impact assessment demonstrates substantial reductions in heavy metal waste generation, with the cascade approach eliminating chromium-containing waste streams entirely [10]. Traditional methods generate approximately 60 tons of chromium-containing acidic wastewater per ton of product, while the cascade approach produces minimal process wastewater [10].

The economic analysis reveals favorable characteristics for the cascade approach, with raw material costs significantly lower due to the use of readily available 3,4-dihydro-1(2H)-naphthalenone instead of expensive 2-methylnaphthalene [10]. The elimination of chromium-based oxidants reduces both material costs and waste treatment expenses, contributing to improved overall process economics.

Product quality considerations favor the cascade approach through inherent purity advantages. The sequential transformation approach minimizes the formation of colored impurities and chromium contamination that characterize traditional methods. The final product meets European regulatory requirements (EU Regulation No. 1831/2003) for chromium content without requiring extensive purification steps [10].

Process Intensification Opportunities

The halogenation-oxidation cascade presents multiple opportunities for process intensification through advanced reactor design and process integration. Continuous flow reactor systems offer potential advantages for cascade implementation, enabling precise control of residence times and reaction conditions while improving heat and mass transfer characteristics.

Microreactor technology represents a particularly promising approach for cascade intensification, offering enhanced mixing, improved temperature control, and the ability to maintain optimal reaction conditions throughout the sequence. The high surface-to-volume ratios characteristic of microreactors facilitate efficient heat transfer, enabling precise temperature control critical for selectivity maintenance.

Integrated reaction-separation systems offer additional intensification opportunities by enabling real-time product removal and intermediate concentration control. These systems reduce the residence time of sensitive intermediates, minimizing decomposition and improving overall cascade efficiency.

Limitations and Challenges

Despite the advantages of halogenation-oxidation cascade reactions, several limitations and challenges require consideration. The multi-step nature of the cascade introduces complexity in terms of process control and optimization, requiring sophisticated analytical methods for real-time monitoring of intermediate concentrations and reaction progress.

The requirement for different reaction conditions at each step (temperature, pressure, atmosphere) necessitates either sequential batch operations or complex continuous systems with multiple zones. This complexity increases capital costs and operational complexity compared to simpler single-step processes.

Scalability considerations present additional challenges, particularly for the high-pressure methylation step that requires specialized equipment capable of operating under inert atmosphere conditions. The integration of different reaction environments within a single continuous system requires careful engineering design to maintain optimal conditions throughout the cascade sequence.

Process Optimization: Yield Maximization and Byproduct Mitigation

Advanced Reaction Engineering Approaches

Process optimization for menadione sodium bisulfite production requires sophisticated reaction engineering approaches that address the complex interplay between thermodynamics, kinetics, and mass transfer phenomena. The development of continuous tubular reactor systems, as described in Chinese patent CN104163779A, represents a significant advancement in process intensification for vitamin K3 synthesis [15]. These systems enable precise control of residence time distribution, temperature profiles, and mixing characteristics that are critical for yield maximization.

The continuous tubular reactor approach facilitates intimate contact between menadione and sodium bisulfite while maintaining optimal temperature conditions for addition reaction kinetics [15]. The reactor design incorporates advanced mixing elements that ensure homogeneous distribution of reactants while minimizing back-mixing that could lead to product degradation. Temperature control systems maintain reaction conditions within narrow ranges (typically ±1°C) to prevent thermal decomposition of sensitive intermediates.

The implementation of staged reaction systems offers additional opportunities for optimization through independent control of reaction conditions at different conversion levels. Multi-stage systems enable optimization of temperature, concentration, and residence time profiles to match the changing kinetics as the reaction progresses from initial mixing through product formation and crystallization.

Thermodynamic Optimization Strategies

Thermodynamic considerations play a crucial role in process optimization, particularly regarding the equilibrium between free menadione, sodium bisulfite, and the desired bisulfite adduct. The formation of menadione sodium bisulfite involves an addition reaction that is thermodynamically favored at lower temperatures, necessitating careful temperature control to maximize equilibrium conversion [8].

Solvent selection significantly influences thermodynamic equilibrium through solvation effects that alter the relative stability of reactants and products. The patent literature reveals that aqueous-organic solvent mixtures provide optimal conditions for both reaction kinetics and product solubility [8]. The water-to-organic solvent ratio affects both the solubility of sodium bisulfite and the stability of the product complex, requiring optimization for specific operating conditions.

Pressure effects, while generally minimal for this reaction system, become significant during the crystallization phase where controlled cooling and pressure reduction can influence crystal size distribution and product purity. Optimization of crystallization conditions through controlled temperature ramping and seeding strategies enables production of uniform crystal sizes with improved filtration and washing characteristics.

Kinetic Modeling and Control

Advanced kinetic modeling approaches enable quantitative optimization of reaction conditions for maximum yield while minimizing byproduct formation. The addition reaction between menadione and sodium bisulfite exhibits second-order kinetics with respect to both reactants, requiring careful control of concentration profiles throughout the reaction [8]. Mathematical models incorporating competitive reactions, such as hydrolysis and polymerization, enable prediction of optimal operating conditions.

The kinetic analysis reveals that temperature represents the most critical parameter for yield optimization, with the reaction rate increasing exponentially with temperature while competing side reactions exhibit different temperature dependencies [8]. The optimization of temperature profiles enables maximization of desired product formation while suppressing unwanted side reactions that reduce yield and complicate purification.

Residence time distribution analysis in continuous systems reveals the importance of plug flow characteristics for yield maximization. Deviations from ideal plug flow, characterized by back-mixing or dead zones, lead to broader residence time distributions that reduce conversion efficiency and increase byproduct formation. Advanced reactor designs incorporate static mixing elements and optimized flow patterns to approach ideal plug flow behavior.

Advanced Separation and Purification Strategies

The optimization of separation and purification processes represents a critical component of overall yield maximization for menadione sodium bisulfite production. Traditional crystallization approaches often result in significant product losses through mother liquor retention and inadequate crystal washing procedures. Advanced crystallization control strategies, including programmed cooling profiles and anti-solvent addition techniques, enable improved yield recovery while maintaining product quality.

The implementation of continuous crystallization systems offers significant advantages over traditional batch processes through precise control of supersaturation levels and crystal growth kinetics. Continuous systems enable steady-state operation with consistent product quality while reducing the cycle time associated with batch crystallization processes. The integration of online analytical monitoring enables real-time optimization of crystallization conditions based on solution composition and crystal characteristics.

Solvent recovery and recycling systems contribute significantly to overall process efficiency and environmental impact reduction. Advanced distillation systems with optimized column designs enable high-efficiency solvent recovery while maintaining product purity specifications. The integration of solvent recycling with reaction systems enables closed-loop operation that minimizes waste generation and reduces operating costs.

Impurity Control and Product Quality Enhancement

The control of impurities represents a critical aspect of process optimization, particularly regarding chromium content in products derived from traditional synthesis routes. The Russian patent RU2696493C1 describes advanced purification methods utilizing aluminum compounds to remove chromium impurities from menadione sodium bisulfite [11]. This approach involves treatment with water-soluble aluminum compounds followed by pH adjustment to precipitate aluminum hydroxide that co-precipitates chromium impurities [11].

The aluminum hydroxide treatment process operates through careful control of stoichiometric ratios, with aluminum to menadione weight ratios of 1:0.01-1 providing optimal purification efficiency [11]. The pH adjustment to 6.0, preferably 4.5-5.2, enables selective precipitation of chromium-containing species while maintaining product solubility [11]. This approach reduces chromium content from levels exceeding 135 mg/kg to below 25 mg/kg, meeting stringent regulatory requirements [11].

Quality control systems incorporating advanced analytical methods enable real-time monitoring of product purity and contamination levels. High-performance liquid chromatography (HPLC) and atomic absorption spectroscopy provide rapid analysis of product composition and metal contamination levels, enabling immediate process adjustments when deviations are detected.

Energy Integration and Process Heat Recovery

Energy optimization represents a significant opportunity for improving the overall economics of menadione sodium bisulfite production while reducing environmental impact. The integration of heat recovery systems enables utilization of process heat from exothermic reactions and high-temperature operations to preheat feed streams and drive endothermic processes.

The crystallization process offers particular opportunities for energy integration through controlled cooling strategies that capture and reuse the heat of crystallization. Advanced heat exchanger networks enable maximum energy recovery while maintaining precise temperature control required for optimal crystal formation. The integration of heat pumps and thermal storage systems enables further optimization of energy utilization patterns.

Process integration analysis reveals opportunities for combining heating and cooling requirements across different process steps to minimize overall energy consumption. The use of process simulation software enables optimization of heat integration networks to achieve maximum energy efficiency while maintaining operational flexibility.

Statistical Process Control and Six Sigma Methodologies

The implementation of statistical process control methodologies enables systematic optimization of process variables while maintaining consistent product quality. Design of experiments approaches facilitate identification of critical process parameters and their interactions, enabling development of robust operating procedures that consistently achieve target specifications.

Six Sigma methodologies provide structured approaches for identifying and eliminating sources of process variation that reduce yield and product quality. The application of statistical analysis tools enables quantification of process capability and identification of improvement opportunities that deliver measurable results.

Control charts and process monitoring systems enable real-time tracking of key performance indicators including yield, purity, and energy consumption. These systems provide early warning of process deviations and enable proactive adjustments to maintain optimal performance.

Data Table: Process Optimization Parameters for Menadione Sodium Bisulfite Production

| Parameter | Traditional Process | Optimized Cascade Process | Green Chemistry Alternative |

|---|---|---|---|

| Overall Yield (%) | 75.7 [10] | 88.9 [10] | 86-99 [4] |

| Reaction Temperature (°C) | 65-70 [11] | 40-50 [10] | 50-100 [4] |

| Residence Time (hours) | 3-4 [11] | 2-4 [10] | 3-6 [4] |

| Chromium Content (mg/kg) | 135-221 [11] | <25 [11] | 0 [4] |

| Solvent Consumption (kg/kg product) | 1.5:1 [9] | 3-8:1 [10] | 2-5:1 [4] |

| Energy Consumption (MJ/kg) | 45-50 [9] | 35-40 [10] | 25-35 [4] |

| Waste Generation (kg/kg product) | 8-12 [9] | 2-4 [10] | 1-2 [4] |

| Product Purity (%) | 97-99 [11] | 99.8-99.9 [10] | 99-99.5 [4] |

| Production Rate (kg/h) | 10-20 [15] | 30-50 [15] | 15-25 [4] |

| Capital Investment Index | 100 | 85-95 [10] | 110-120 [4] |

Data Table: Market and Production Statistics

| Metric | 2024 Value | Projected 2033 Value | CAGR (%) | Source |

|---|---|---|---|---|

| Global Vitamin K3 Market (USD Billion) | 9.3 [13] | 15.7 [13] | 5.63 [13] | IMARC Group |

| MSB Market Size (USD Million) | 44 [16] | 67-85 [16] [17] | 5.2-5.7 [16] [17] | Archive Market Research |

| Pharmaceutical Grade Market (USD Million) | 500 [18] | 850 [18] | 7.0 [18] | Data Insights Market |

| Global Feed Additive Demand (Tons) | 5,500 [10] | 7,500-8,000 [10] | 4-6 [10] | Industry Estimates |

| Annual Growth Rate (%) | 4-6 [10] | 5-7 [13] | - | Market Analysis |

Menadione sodium bisulfite exhibits distinctive solubility characteristics that differentiate it significantly from its parent compound, menadione. The compound demonstrates exceptional water solubility, with values consistently reported at ≥50 mg/mL in aqueous media at 25°C, producing clear, colorless to faintly yellow solutions [1] [2] [3]. This high aqueous solubility represents a dramatic enhancement compared to menadione, which is essentially insoluble in water [4].

The solubility profile across various organic solvents reveals selective dissolution patterns. In dimethyl sulfoxide, menadione sodium bisulfite achieves solubility levels of 55 mg/mL (199.1 mM) at 25°C [5], while remaining completely insoluble in ethanol [5]. The compound exhibits miscibility with methanol and demonstrates solubility in acetonitrile [6], but shows no appreciable dissolution in non-polar organic solvents including benzene, chloroform, and hexane [4].

Solubility Data Analysis

The molecular basis for these solubility patterns lies in the ionic nature of the sodium bisulfite moiety, which confers hydrophilic characteristics to the otherwise lipophilic naphthoquinone structure. Water-alcohol mixed systems have been extensively studied, with solubility measurements conducted across temperature ranges of 297.67 to 337.76 K [6]. These investigations reveal temperature-dependent solubility behavior that follows modified Apelblat equation correlations.

The partition coefficient (log P) for menadione sodium bisulfite in n-octanol/water systems has been determined as -2.458 [7], confirming its hydrophilic nature and explaining its preferential partitioning into aqueous phases. This represents a significant shift from the parent compound menadione, which exhibits a log P value of 2.20 [8].

pH-Dependent Stability and Degradation Kinetics

The stability profile of menadione sodium bisulfite demonstrates marked pH dependency, with distinct stability regions and degradation pathways. Under acidic conditions (pH 1.0-7.0), the compound exhibits exceptional stability, maintaining integrity for extended periods exceeding 48 hours [9]. The stability remains optimal within the physiological pH range of 5.0-7.0, where no observable degradation products are detected.

Alkaline Degradation Mechanisms

As pH increases beyond neutral conditions, stability decreases progressively. At pH values ranging from 7.0-9.0, moderate degradation occurs with half-life values of 24-48 hours [10] [11]. The primary degradation pathway involves conversion to menadione through elimination of the bisulfite group. Under strongly alkaline conditions (pH >11.0), rapid degradation ensues with half-life values less than 8 hours [11].

The degradation kinetics follow first-order reaction patterns under most conditions [10] [12]. Forced degradation studies using 0.10 N sodium hydroxide demonstrate extensive degradation, with approximately 59% loss occurring within 60 minutes at room temperature [9]. This alkaline instability can be exploited analytically for quantitative conversion of menadione sodium bisulfite to menadione, achieving conversion rates exceeding 97% under controlled conditions [11] [13].

Stability Enhancement Strategies

Photostabilization studies reveal that glutathione addition can significantly enhance stability through complex formation mechanisms [10] [12]. The presence of 0.02% glutathione provides appreciable photostability enhancement, attributed to antioxidant properties and molecular complex formation. Stability constants for these protective complexes have been determined across various temperature ranges, with thermodynamic parameters supporting complex formation hypotheses.

Thermal Behavior Analysis via Differential Scanning Calorimetry

Differential scanning calorimetry analysis reveals characteristic thermal transitions and decomposition patterns for menadione sodium bisulfite. The compound exhibits a sharp endothermic peak at 121-124°C, corresponding to its melting point [1] [2] [14]. This melting transition occurs without apparent decomposition, indicating thermal stability up to this temperature.

Glass Transition and Crystalline Behavior

DSC thermograms demonstrate glass transition temperatures around 70°C for the pure compound [14]. When incorporated into nanoformulations, the glass transition temperature shifts, indicating molecular-level interactions with carrier materials. In solid lipid nanoparticle formulations, the characteristic endothermic peak of menadione sodium bisulfite disappears, suggesting amorphous dispersion or molecular-level distribution within the lipid matrix [15].

Thermal Decomposition Profiles

Thermal decomposition initiates around 150°C, marked by an exothermic transition at 156.96°C [14]. This decomposition process involves multiple stages, with initial weight losses of 5-10% occurring between 150-200°C. More extensive decomposition occurs at elevated temperatures, with 25-50% weight loss observed at 200°C, progressing to 75-90% loss at 250°C, and near-complete decomposition (95-100%) at 300°C [11].

The thermal stability profile indicates safe handling and processing temperatures below 100°C, with thermal stress studies conducted at 70°C for 96 hours showing degradation levels of approximately 42% [9]. These findings establish critical temperature thresholds for formulation development and storage protocols.

Photochemical Reactivity Under UV-Visible Irradiation

Menadione sodium bisulfite exhibits significant photochemical reactivity across the ultraviolet and visible spectrum, with wavelength-dependent degradation kinetics and photoproduct formation. The compound demonstrates maximum absorption at 231 nm and 264 nm in aqueous media [16], with secondary absorption features extending into longer wavelength regions.

Wavelength-Dependent Photodegradation

Photodegradation rates vary substantially with irradiation wavelength. Under UV-C irradiation (254 nm), rapid photodegradation occurs with quantum yields of 0.8-0.9 [17]. UV-B exposure (312 nm) produces moderate degradation rates with quantum yields of 0.5-0.6 [18], while UV-A irradiation (365 nm) results in slower photolysis with quantum yields of 0.1-0.2 [10] [17].

The photodegradation process follows first-order kinetics under most irradiation conditions [10] [12]. Primary photoproducts include the parent compound menadione, formed through photolytic cleavage of the bisulfite substituent. Secondary photochemical processes involve reactive oxygen species generation, including hydroxyl radicals and hydrogen peroxide formation [18].

Photosensitization and Protection Mechanisms

Photochemical studies demonstrate that certain compounds can either enhance or inhibit photodegradation rates. Cetylethylmorpholinium ethosulfate forms protective complexes that slow UV photodegradation rates, with equilibrium constants calculated at 1.647 M [17]. These protective effects are attributed to complex formation that shields the chromophoric centers from photon absorption.

Conversely, photosensitization can occur in the presence of acetone, which acts as a triplet state sensitizer, enhancing photochemical reaction rates [19]. The sensitized photochemical fluorescence involves conversion to highly fluorescent products with excitation/emission maxima at 340/465 nm.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Pictograms

Irritant;Environmental Hazard

Other CAS

130-37-0

Wikipedia

General Manufacturing Information

Dates

[2]. Boubakri H, et al. Vitamins for enhancing plant resistance. Planta. 2016 Sep;244(3):529-43.

[3]. Rush JS, et al. Administration of Menadione, Vitamin K3, Ameliorates Off-Target Effects on Corneal Epithelial Wound Healing Due to Receptor Tyrosine Kinase Inhibition. Invest Ophthalmol Vis Sci. 2016 Nov 1;57(14):5864-5871.